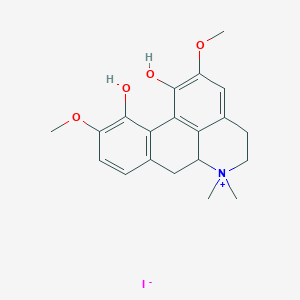

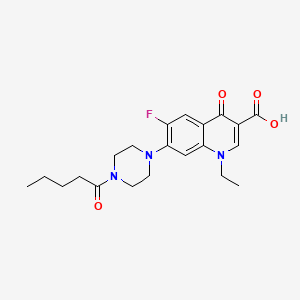

Magnoflorine;alpha-Magnoflorine;Thalictrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is found in various species of the Menispermaceae family, such as Pachygone ovata, Sinomenium acutum, and Cissampelos pareira . This compound has been identified for its potential physiological effects, including anti-inflammatory, sedative, anxiolytic, antifungal, and muscle atrophy protective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloid structural subgroups. The biosynthesis involves two enzymatic steps: first, (S)-corytuberine synthase/CYP80G2 converts (S)-reticuline to (S)-corytuberine, and then (S)-corytuberine-N-methyltransferase converts (S)-corytuberine to (S)-magnoflorine .

Industrial Production Methods

Industrial production methods for magnoflorine are not extensively documented. the extraction from natural sources, such as the roots of Berberis cretica, using counter-current partition chromatography (CPC) has been reported .

Analyse Des Réactions Chimiques

Types of Reactions

Magnoflorine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of magnoflorine can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives.

Applications De Recherche Scientifique

Magnoflorine has a wide range of scientific research applications:

Mécanisme D'action

Magnoflorine exerts its effects through multiple molecular targets and pathways. It has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor . Additionally, it modulates action potentials and underlying ionic currents in ventricular cardiomyocytes . In cancer cells, magnoflorine induces apoptosis, inhibits cell proliferation, and causes cell cycle arrest in the S/G2 phases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnoflorine is similar to other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine .

Uniqueness

What sets magnoflorine apart from these similar compounds is its broad spectrum of biological activities and its unique structural features. Unlike berberine, which is primarily known for its antimicrobial properties, magnoflorine exhibits a wider range of therapeutic effects, including anti-inflammatory, anxiolytic, and muscle atrophy protective properties .

Conclusion

Magnoflorine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse biological activities make it a valuable subject of study for developing new therapeutic agents and understanding complex biochemical pathways.

Propriétés

IUPAC Name |

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHNGNRVVELAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

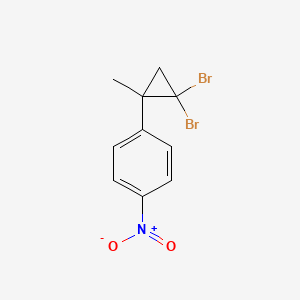

![Sodium;6,6-dibromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7759891.png)

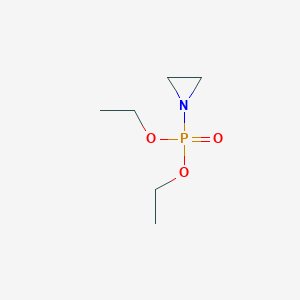

![4-Thiazolidinone, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B7759902.png)

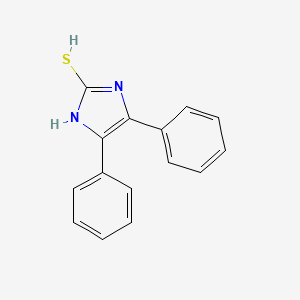

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B7759924.png)